4-(1H-pyrrol-1-yl)butanoic acid
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Overview
Description
4-(1H-pyrrol-1-yl)butanoic acid: is a chemical compound with the molecular formula C8H11NO2. It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a pyrrole ring attached to a butanoic acid chain, making it a versatile building block for synthetic chemistry.
Mechanism of Action
The mechanism of action of pyrrole alkaloids often involves interaction with biological macromolecules, such as proteins and DNA, leading to changes in cellular processes . The specific targets and modes of action can vary widely depending on the specific compound and the biological system in which it is active .
The pharmacokinetics of pyrrole alkaloids, including absorption, distribution, metabolism, and excretion (ADME), can also vary widely and are influenced by factors such as the specific compound, the route of administration, and the individual’s metabolic processes .
The action of “4-(1H-pyrrol-1-yl)butanoic acid” and other pyrrole alkaloids can be influenced by environmental factors such as pH, temperature, and the presence of other substances that can interact with the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrol-1-yl)butanoic acid can be achieved through several methods. One common approach involves the reaction of pyrrole with butanoic acid derivatives under specific conditions. For example, the reaction of pyrrole with butanoyl chloride in the presence of a base such as triethylamine can yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-(1H-pyrrol-1-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The pyrrole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 4-(1H-pyrrol-1-yl)butanoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials .
Biology: In biological research, this compound is used to study the effects of pyrrole derivatives on biological systems. It can be used in the synthesis of bioactive molecules and pharmaceuticals .
Medicine: It can be used in the development of new drugs and therapeutic agents, particularly those targeting specific biological pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to enhance their properties .
Comparison with Similar Compounds
- 4-(2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl)butanoic acid
- 4-(2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl)butanoic acid
- 5-(hydroxymethyl)-1H-pyrrole-2-carboxaldehyde
Comparison: 4-(1H-pyrrol-1-yl)butanoic acid is unique due to its specific structure, which combines a pyrrole ring with a butanoic acid chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity and biological activity due to variations in functional groups and molecular structure .
Properties
IUPAC Name |
4-pyrrol-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-8(11)4-3-7-9-5-1-2-6-9/h1-2,5-6H,3-4,7H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOJQSTXILTKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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